B(a)P-N(2)-Gua
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Overview
Description
Benzopyrene-N(2)-Guanine (B(a)P-N(2)-Gua) is a DNA adduct formed when the carcinogenic compound benzo[a]pyrene (B(a)P) binds to the N(2) position of guanine in DNA. Benzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, grilled foods, and other sources of incomplete combustion. The formation of this compound is a critical event in the mutagenic and carcinogenic processes initiated by benzo[a]pyrene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B(a)P-N(2)-Gua typically involves the reaction of benzo[a]pyrene diol epoxide (B(a)PDE) with guanine. The reaction is carried out under physiological conditions, often in a buffered aqueous solution at a pH of around 7.4. The reaction can be facilitated by the presence of enzymes such as cytochrome P450, which metabolize benzo[a]pyrene to its reactive diol epoxide form.
Industrial Production Methods
Industrial production of this compound is not common due to its highly specific and biologically relevant nature. the synthesis of benzo[a]pyrene and its derivatives, including B(a)PDE, can be achieved through the pyrolysis of organic materials and subsequent chemical modifications.
Chemical Reactions Analysis
Types of Reactions
B(a)P-N(2)-Gua undergoes various chemical reactions, including:
Oxidation: The adduct can be oxidized to form more reactive species.
Reduction: Reduction reactions can lead to the breakdown of the adduct.
Substitution: Nucleophilic substitution reactions can occur at the guanine base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), dithiothreitol (DTT).
Nucleophiles: Water (H₂O), hydroxide ions (OH⁻).
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the adduct, as well as substituted guanine derivatives.
Scientific Research Applications
B(a)P-N(2)-Gua is extensively studied in scientific research due to its role in mutagenesis and carcinogenesis. Its applications include:
Chemistry: Understanding the chemical reactivity and stability of DNA adducts.
Biology: Studying the mechanisms of DNA damage and repair.
Medicine: Investigating the role of DNA adducts in cancer development and progression.
Industry: Developing methods for detecting and quantifying DNA adducts in environmental and biological samples.
Mechanism of Action
The mechanism by which B(a)P-N(2)-Gua exerts its effects involves the formation of a covalent bond between benzo[a]pyrene diol epoxide and the N(2) position of guanine. This adduct formation distorts the DNA helix, leading to errors during DNA replication and transcription. The molecular targets include DNA polymerases and repair enzymes, which attempt to process the damaged DNA but often introduce mutations.
Comparison with Similar Compounds
B(a)P-N(2)-Gua can be compared with other DNA adducts formed by polycyclic aromatic hydrocarbons, such as:
Dibenzo[a,l]pyrene-N(2)-Gua: Another PAH-DNA adduct with similar mutagenic properties.
Chrysene-N(2)-Gua: Formed by chrysene, another PAH, and has similar biological effects.
Benzo[c]phenanthrene-N(2)-Gua: Another structurally related adduct with comparable mutagenic potential.
The uniqueness of this compound lies in its high prevalence and significant role in tobacco-related cancers, making it a critical target for cancer research and prevention efforts.
Properties
CAS No. |
60653-69-2 |
---|---|
Molecular Formula |
C30H27N5O8 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-1H-purin-6-one |
InChI |
InChI=1S/C30H27N5O8/c36-9-16-23(38)26(41)29(43-16)35-10-31-21-27(35)33-30(34-28(21)42)32-20-19-14-7-6-12-3-1-2-11-4-5-13(18(14)17(11)12)8-15(19)22(37)25(40)24(20)39/h1-8,10,16,20,22-26,29,36-41H,9H2,(H2,32,33,34,42)/t16-,20+,22-,23-,24-,25+,26-,29-/m1/s1 |
InChI Key |
HXNFUTRJOFCAIQ-ROIICUITSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7[C@H]8[C@@H]([C@@H]([C@H](O8)CO)O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7C8C(C(C(O8)CO)O)O)C=C2 |
Origin of Product |
United States |
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